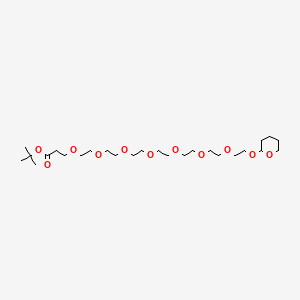

THP-PEG8-Boc

Description

BenchChem offers high-quality THP-PEG8-Boc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about THP-PEG8-Boc including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H50O11 |

|---|---|

Molecular Weight |

538.7 g/mol |

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C26H50O11/c1-26(2,3)37-24(27)7-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-36-25-6-4-5-8-35-25/h25H,4-23H2,1-3H3 |

InChI Key |

UQHLKJIOXBUPCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Structure of THP-PEG8-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

THP-PEG8-Boc is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate target proteins implicated in disease. The linker component of a PROTAC is critical as it connects the target protein binder and the E3 ligase recruiter, and its composition and structure significantly influence the efficacy of the resulting PROTAC. THP-PEG8-Boc is a polyethylene glycol (PEG)-based linker, valued for its ability to modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability.

Core Structure of THP-PEG8-Boc

The designation "THP-PEG8-Boc" delineates the three primary chemical moieties that constitute the molecule:

-

THP (Tetrahydropyran): This is a protecting group for a hydroxyl (alcohol) functional group. The THP group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to liberate the free hydroxyl group for subsequent chemical transformations.

-

PEG8 (Polyethylene Glycol, n=8): This refers to a hydrophilic spacer consisting of eight repeating ethylene glycol units. The PEG chain enhances the aqueous solubility of the molecule and provides flexibility and appropriate spatial orientation for the two binding ligands of the PROTAC.

-

Boc (tert-butyloxycarbonyl): This is a widely used protecting group for an amine functional group. The Boc group is stable to many reagents but can be selectively cleaved under acidic conditions to reveal the primary amine, which can then be used for conjugation to other molecules.

The precise connectivity of these groups is crucial for the linker's function. In THP-PEG8-Boc, a central PEG8 chain is capped at one terminus with a THP-protected hydroxyl group and at the other terminus with a Boc-protected amine group.

Chemical Structure and Properties

Table 1: Inferred Physicochemical Properties of THP-PEG8-Boc

| Property | Inferred Value |

| Molecular Formula | C28H55NO11 |

| Molecular Weight | 581.7 g/mol |

| Appearance | Colorless to pale yellow viscous liquid or solid |

| Solubility | Soluble in DCM, THF, DMF, DMSO; partially soluble in water |

Experimental Protocols

Detailed experimental protocols for the synthesis of THP-PEG8-Boc are proprietary to chemical suppliers. However, a general synthetic strategy can be outlined based on established methods for the synthesis of heterobifunctional PEG linkers.

General Synthesis Workflow:

The synthesis would likely proceed in a multi-step fashion, starting from a commercially available PEG8 diol.

Caption: Generalized synthetic workflow for THP-PEG8-Boc.

1. Monoprotection of PEG8 Diol with THP:

-

React PEG8 diol with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) in an aprotic solvent like dichloromethane (DCM). The reaction is carefully controlled to favor the formation of the mono-THP protected product.

2. Activation of the Terminal Hydroxyl Group:

-

The remaining free hydroxyl group of the mono-THP protected PEG8 is activated for nucleophilic substitution. This is typically achieved by converting it to a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like triethylamine or pyridine.

3. Introduction of the Boc-Protected Amine:

-

The activated PEG linker is then reacted with a suitable Boc-protected amine nucleophile, such as N-Boc-ethanolamine, under basic conditions. This results in the displacement of the leaving group and the formation of the final THP-PEG8-Boc product.

4. Purification:

-

The crude product is purified using column chromatography on silica gel to separate the desired product from starting materials and byproducts.

Molecular Structure Diagram

The following diagram illustrates the chemical structure of THP-PEG8-Boc.

Caption: Chemical structure of THP-PEG8-Boc.

Conclusion

THP-PEG8-Boc is a versatile heterobifunctional linker that plays a crucial role in the design and synthesis of effective PROTACs. Its structure, featuring a hydrophilic PEG8 spacer with orthogonally protected hydroxyl and amine termini, allows for the controlled and sequential conjugation of a target protein binder and an E3 ligase ligand. The understanding of its core structure and the principles of its synthesis are fundamental for researchers in the field of targeted protein degradation and drug development.

THP-PEG8-Boc: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of THP-PEG8-Boc, a bifunctional linker critical in the development of targeted therapeutics. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data into an accessible format, including detailed experimental methodologies and visual diagrams to elucidate its core functionalities.

Core Chemical Properties and Datasheet

THP-PEG8-Boc is a polyethylene glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker.[1][2][3][4][5] It features a tetrahydropyranyl (THP) protected alcohol on one end and a tert-butyloxycarbonyl (Boc) protected amine on the other, connected by an 8-unit PEG chain. This structure allows for the sequential deprotection and conjugation of different molecules, making it a versatile tool in chemical biology and drug discovery.

Quantitative Data Summary

| Property | Value | Source |

| Chemical Name | THP-PEG8-Boc | |

| Molecular Formula | C26H50O11 | |

| Molecular Weight | 538.67 g/mol | |

| CAS Number | Not specified in search results | |

| Appearance | Not specified in search results | |

| Purity | Not specified in search results | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | Powder: 2 years at -20°C. In DMSO: 2 weeks at 4°C, 6 months at -80°C. |

Experimental Protocols

The utility of THP-PEG8-Boc lies in the selective removal of its protecting groups, the THP and Boc moieties, to enable the attachment of other chemical entities.

Boc Group Deprotection (Amine Unmasking)

The Boc group is a widely used amine protecting group that can be removed under mildly acidic conditions to reveal a primary amine. This free amine can then be conjugated to various molecules.

Materials:

-

THP-PEG8-Boc

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution (for optional basic work-up)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stir bar and stirrer

-

Rotary evaporator

Protocol:

-

Dissolve THP-PEG8-Boc in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.

-

Add TFA to the solution to a final concentration of 25-50% (v/v).

-

Stir the reaction mixture at room temperature (20-25°C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar (lower Rf on TLC) than the starting material. The reaction is typically complete within 30 minutes to 2 hours.

-

Upon completion, remove the DCM and excess TFA by rotary evaporation. The resulting residue is the TFA salt of the deprotected amine.

-

(Optional Basic Work-up for Free Amine):

-

Dissolve the residue in DCM.

-

Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the TFA. Caution: CO₂ gas will evolve.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the solution and concentrate under reduced pressure to obtain the free amine.

-

THP Group Deprotection (Alcohol Unmasking)

The THP group is an acid-labile protecting group for alcohols. Its removal regenerates the hydroxyl group for subsequent reactions.

Materials:

-

Boc-protected or amine-conjugated THP-PEG8 derivative

-

p-Toluenesulfonic acid (TsOH) or Pyridinium p-toluenesulfonate (PPTS)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stir bar and stirrer

Protocol:

-

Dissolve the THP-protected compound in a suitable solvent such as DCM or an alcohol.

-

Add a catalytic amount of a mild acid, such as TsOH or PPTS.

-

Stir the reaction at room temperature.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, quench the acid with a mild base (e.g., a few drops of triethylamine or by washing with a dilute bicarbonate solution).

-

Remove the solvent under reduced pressure and purify the resulting alcohol, if necessary, by column chromatography.

Visualizing Workflows and Mechanisms

General Application in PROTAC Synthesis

THP-PEG8-Boc serves as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule. The sequential deprotection allows for controlled, stepwise synthesis.

Caption: Workflow for the synthesis of a PROTAC molecule using THP-PEG8-Boc.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group proceeds via an acid-catalyzed elimination mechanism, generating a stable tert-butyl cation.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Mechanism of Acid-Catalyzed THP Deprotection

The THP ether is cleaved under acidic conditions through a mechanism that involves the formation of a resonance-stabilized oxocarbenium ion.

Caption: Mechanism of acid-catalyzed THP deprotection.

References

The Pivotal Role of Polyethylene Glycol (PEG) Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein disposal machinery. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and physicochemical properties. Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique and advantageous characteristics. This guide provides a comprehensive technical overview of the role of PEG linkers in PROTAC design, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility.[1][2] These properties are instrumental in addressing some of the key challenges in PROTAC development, such as poor solubility and cell permeability, which often arise from the large and lipophilic nature of these molecules.[3]

Enhancing Solubility and Physicochemical Properties

A primary advantage of incorporating PEG linkers is the significant enhancement of aqueous solubility.[4] The hydrophilic nature of the ethylene glycol repeats can counteract the hydrophobicity of the two ligands, improving the overall solubility of the PROTAC molecule. This is a critical factor for both in vitro handling and in vivo bioavailability. The introduction of PEG chains also influences other key physicochemical parameters, as summarized in the table below.

Modulating Ternary Complex Formation and Degradation Efficacy

The length and flexibility of the PEG linker are paramount for the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[5] An optimal linker length is crucial as it dictates the spatial orientation and proximity of the POI and the E3 ligase.

-

A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.

-

A linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

Systematic variation of the PEG linker length is a common and effective strategy to empirically determine the optimal length for a given POI-E3 ligase pair. This optimization directly impacts the degradation potency (DC50) and maximal degradation (Dmax) of the PROTAC.

Data Presentation: Quantitative Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Table 2: Influence of PEG Linker Length on Degradation Efficiency of TBK1

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No Activity | - |

| Alkyl/Ether | 12-29 | Submicromolar | - |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol 1: Synthesis of a JQ1-PEG-Pomalidomide PROTAC

This protocol describes a one-pot synthesis of a BRD4-targeting PROTAC using the BRD4 inhibitor JQ1 and the cereblon (CRBN) E3 ligase ligand pomalidomide.

Materials:

-

4-Fluorothalidomide

-

Amine-PEGn-amine linker

-

(+)-JQ1

-

Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add the desired amine-PEGn-amine linker (1.2 equivalents) and DIPEA (3 equivalents).

-

Stir the reaction mixture at 90 °C for 16 hours.

-

Cool the reaction to room temperature and add (+)-JQ1 (1.1 equivalents).

-

Continue stirring at room temperature for an additional 24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the final JQ1-PEG-pomalidomide PROTAC.

Protocol 2: Western Blot for PROTAC-Induced Degradation and DC50 Determination

This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein and determine the DC50 value.

Materials:

-

Cell line expressing the target protein

-

Complete growth medium

-

PROTAC stock solution (in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in complete growth medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).

-

Remove the old medium and add the medium containing the different concentrations of the PROTAC or vehicle control.

-

Incubate the cells for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Prepare samples with Laemmli buffer and boil for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the primary antibody against the loading control.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

-

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to PROTAC design and evaluation.

References

In-Depth Technical Guide to THP-PEG8-Boc: A Versatile Linker in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of THP-PEG8-Boc, a bifunctional linker increasingly utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its chemical properties, synthesis, and application in targeted protein degradation, offering valuable insights for researchers in drug discovery and development.

Introduction to THP-PEG8-Boc

THP-PEG8-Boc is a chemical linker molecule featuring a polyethylene glycol (PEG) chain of eight ethylene glycol units. One terminus of the PEG chain is protected by a tetrahydropyranyl (THP) group, while the other end is capped with a tert-butyloxycarbonyl (Boc) protecting group. This heterobifunctional nature makes it a valuable tool in the modular synthesis of PROTACs.

PROTACs are innovative therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's length, flexibility, and chemical properties are critical for the efficacy of the PROTAC, as they dictate the spatial orientation of the POI and the E3 ligase, facilitating the formation of a productive ternary complex for ubiquitination and subsequent degradation.[1]

Physicochemical Properties

A definitive CAS number for THP-PEG8-Boc is not consistently reported in publicly available datasheets. However, its fundamental properties have been characterized.

| Property | Value |

| Molecular Formula | C26H50O11 |

| Molecular Weight | 538.67 g/mol |

Note: The absence of a universally assigned CAS number highlights the specificity of this linker variant and the importance of sourcing from reputable suppliers with clear characterization data.

Synthesis of THP-PEG8-Boc

A plausible synthetic route would involve a multi-step process:

-

Monoprotection of PEG8: Starting with octaethylene glycol, one terminal hydroxyl group is protected with a THP group. This is typically achieved by reacting the glycol with 3,4-dihydropyran (DHP) under acidic catalysis.

-

Activation of the Free Hydroxyl: The remaining free hydroxyl group on the PEG chain is then activated for the subsequent introduction of the amine functionality. This can be achieved by converting it to a good leaving group, such as a tosylate or mesylate.

-

Introduction of the Amine: The activated PEG intermediate is then reacted with an amino-containing reagent, often in the form of an azide followed by reduction, or through direct nucleophilic substitution with an amine.

-

Boc Protection: Finally, the newly introduced terminal amino group is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O).

Role in PROTAC Development

The unique structure of THP-PEG8-Boc offers distinct advantages in the stepwise synthesis of PROTACs. The orthogonal protecting groups (acid-labile THP and Boc) allow for the selective deprotection and sequential coupling of the POI ligand and the E3 ligase ligand.

Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a generalized experimental workflow for the synthesis of a PROTAC utilizing a heterobifunctional linker like THP-PEG8-Boc.

Caption: Generalized workflow for PROTAC synthesis using a bifunctional linker.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC molecule can be introduced into a cellular system to induce the degradation of the target protein. The following diagram illustrates the canonical signaling pathway of PROTAC action.

Caption: Signaling pathway of PROTAC-induced protein degradation.

Conclusion

THP-PEG8-Boc represents a valuable and versatile tool in the rapidly advancing field of targeted protein degradation. Its heterobifunctional nature, conferred by the orthogonal THP and Boc protecting groups, facilitates a modular and controlled approach to PROTAC synthesis. The eight-unit PEG spacer provides a desirable balance of length and hydrophilicity, which can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the final PROTAC molecule. As the design of novel PROTACs becomes increasingly sophisticated, the strategic use of well-defined linkers like THP-PEG8-Boc will continue to be a cornerstone of successful drug development in this area.

References

The Role of THP-PEG8-Boc in Targeted Protein Degradation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4] Among the diverse array of linkers, those based on polyethylene glycol (PEG) have gained prominence. This guide provides an in-depth technical overview of THP-PEG8-Boc, a PEG-based linker, for professionals in drug development and related scientific fields.

Core Concepts: The PROTAC Mechanism and the Role of the Linker

PROTACs leverage the cell's own ubiquitin-proteasome system (UPS) to eliminate target proteins.[5] The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

The linker's role in this process is multifaceted and crucial for the successful degradation of the target protein. Key functions of the linker include:

-

Optimizing Ternary Complex Formation: The length and flexibility of the linker are critical for the productive formation of the ternary complex. A linker that is too short may cause steric hindrance, while one that is too long may lead to an unstable complex.

-

Enhancing Solubility and Permeability: PROTACs are often large molecules with poor physicochemical properties. PEG linkers, being hydrophilic, can significantly improve the solubility and cell permeability of the PROTAC, which is essential for reaching intracellular targets.

-

Influencing Pharmacokinetics: The linker's composition can affect the metabolic stability and overall pharmacokinetic profile of the PROTAC.

THP-PEG8-Boc: A Versatile Linker for PROTAC Synthesis

THP-PEG8-Boc is a bifunctional linker featuring an 8-unit polyethylene glycol chain. One terminus is protected by a tetrahydropyranyl (THP) group, an acid-labile protecting group for alcohols, while the other end contains a Boc-protected amine. The Boc (tert-butyloxycarbonyl) group is also readily removed under acidic conditions, allowing for sequential and controlled conjugation to the POI ligand and the E3 ligase ligand.

The PEG8 component provides a balance of flexibility and a defined length to facilitate the formation of a stable ternary complex. The hydrophilic nature of the PEG chain enhances the solubility of the resulting PROTAC molecule.

Quantitative Data on PROTACs with PEG8 Linkers

The length of the PEG linker has a significant impact on the degradation efficiency of a PROTAC. The following table summarizes quantitative data from a study on an Indoleamine 2,3-dioxygenase 1 (IDO1)-targeting PROTAC utilizing a thalidomide-based CRBN E3 ligase ligand connected by a PEG8 linker.

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Assay Method | Reference |

| IDO1 PROTAC (with PEG8 linker) | U87 | Significant degradation at 100 nM | >90% at 100 nM | 24 | Western Blot | |

| IDO1 PROTAC (Compound 21) | U87 | 88% degradation at 100 nM | 88 | 24 | Western Blot | |

| IDO1 PROTAC (Compound 21) | GBM43 | 5 | >90 | 24 | Western Blot |

Note: DC50 is the concentration at which 50% of the target protein is degraded, and Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of PROTACs. The following are generalized protocols for key experiments involving a linker like THP-PEG8-Boc.

Protocol 1: Boc Deprotection of the Linker

This protocol describes the removal of the Boc protecting group from the amine terminus of the linker.

Reagents and Materials:

-

THP-PEG8-Boc linker

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Rotary evaporator

-

Nitrogen atmosphere

Procedure:

-

Dissolve the THP-PEG8-Boc linker in DCM (e.g., 0.1 M).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the solution (typically 20-50% v/v).

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting amine-functionalized linker (THP-PEG8-NH2) can often be used in the next step without further purification.

Protocol 2: Amide Coupling of the Linker to a Carboxylic Acid-Functionalized Ligand

This protocol outlines the conjugation of the deprotected linker to either the POI ligand or the E3 ligase ligand that has a carboxylic acid moiety.

Reagents and Materials:

-

THP-PEG8-NH2 (from Protocol 1)

-

Carboxylic acid-functionalized ligand (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

Procedure:

-

Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add the THP-PEG8-NH2 linker to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the conjugated intermediate.

Protocol 3: THP Deprotection and Final Conjugation

This protocol describes the removal of the THP group and the final coupling step. The THP group is also acid-labile, and its removal can be achieved under similar conditions to Boc deprotection, often requiring milder acidic conditions.

(Note: Selective deprotection of THP in the presence of other acid-sensitive groups may require careful optimization of reaction conditions.)

Procedure for THP Deprotection:

-

Dissolve the THP-protected intermediate in a suitable solvent (e.g., methanol or a mixture of THF and water).

-

Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate (PPTS) or dilute HCl).

-

Stir the reaction at room temperature and monitor by TLC or LC-MS.

-

Upon completion, neutralize the acid and perform an aqueous workup to isolate the deprotected alcohol.

Final Conjugation:

The deprotected hydroxyl group can then be conjugated to the final partner (either the POI or E3 ligase ligand) using appropriate coupling chemistry, such as etherification or esterification, depending on the functional group available on the partner molecule.

Protocol 4: Western Blotting for Protein Degradation

This is a standard method to quantify the degradation of the target protein following PROTAC treatment.

Reagents and Materials:

-

Cultured cells expressing the target protein

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC and a vehicle control for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the target protein.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and visualize the protein bands.

-

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizing Key Processes in Targeted Protein Degradation

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows in PROTAC research.

Caption: The mechanism of action of a PROTAC, leading to the targeted degradation of a protein of interest (POI).

References

- 1. PROTAC diagram [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]

- 2. precisepeg.com [precisepeg.com]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Essential Role of Linkers in PROTACs [axispharm.com]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

A Technical Guide to the Application of the Tetrahydropyranyl (THP) Protecting Group in PEG Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the tetrahydropyranyl (THP) group for the protection of hydroxyl moieties in polyethylene glycol (PEG) linkers. PEG linkers are crucial in drug delivery, bioconjugation, and materials science, where they enhance the solubility, stability, and pharmacokinetic properties of molecules.[][2][3] The selective modification of PEG's terminal hydroxyl groups is often necessary, which requires the use of protecting groups to prevent unwanted side reactions. The THP group is a widely used acid-labile protecting group for alcohols, valued for its ease of introduction, stability under a range of conditions, and straightforward removal.[4][5]

The Chemistry of THP Protection and Deprotection

The THP protecting group is introduced by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. The resulting tetrahydropyranyl ether is a type of acetal, which accounts for its stability profile.

Protection Mechanism: The reaction is initiated by the protonation of DHP by an acid catalyst, which forms a resonance-stabilized carbocation. The hydroxyl group of the PEG linker then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation yields the THP ether and regenerates the acid catalyst.

Caption: Mechanism of THP protection of a PEG hydroxyl group.

Deprotection Mechanism: The removal of the THP group is essentially the reverse of the protection reaction, carried out under acidic conditions, typically in the presence of a protic solvent like water or an alcohol. The acetal is protonated, leading to the elimination of the PEG-alcohol and the formation of the same resonance-stabilized carbocation as in the protection step. The carbocation is then quenched by the solvent.

Caption: Mechanism of acidic deprotection of a THP-protected PEG.

Quantitative Data: Stability and Deprotection Conditions

The stability of the THP ether linkage is a key feature for its use in multi-step synthesis. It is robust under many conditions while being easily removable when desired.

| Table 1: Stability of THP Ethers | |

| Condition | Stability |

| Strongly basic conditions (e.g., ester hydrolysis) | Stable |

| Organometallic reagents (Grignard, organolithiums) | Stable (below 0°C) |

| Metal hydrides (e.g., LiAlH₄) | Stable |

| Acylating and alkylating reagents | Stable |

| Oxidizing and reducing agents | Generally Stable |

| Table 2: Common Deprotection Conditions for THP Ethers | |

| Reagent/System | Typical Conditions |

| Acetic Acid (AcOH) | AcOH/THF/H₂O (e.g., 3:1:1 mixture), room temperature to 50°C |

| p-Toluenesulfonic acid (p-TsOH) | Catalytic amount in an alcohol solvent (e.g., methanol, ethanol) |

| Pyridinium p-toluenesulfonate (PPTS) | A milder acid catalyst, often used in an alcohol solvent |

| Trifluoroacetic acid (TFA) | Dilute solutions (e.g., 1-2% in CH₂Cl₂) can be effective |

| Iron(III) Tosylate | A mild Lewis acid catalyst (2.0 mol %) in methanol at room temperature |

| Other Lewis Acids and Heterogeneous Catalysts | Bismuth triflate, Zeolite H-beta, silica-supported perchloric acid have also been reported |

Application in the Synthesis of Heterobifunctional PEG Linkers

A primary application of THP protection in PEG chemistry is the synthesis of heterobifunctional linkers. These linkers possess two different reactive groups at their termini, enabling the sequential conjugation of two different molecules. For instance, in the development of Antibody-Drug Conjugates (ADCs), a heterobifunctional PEG linker can connect a cytotoxic drug to a monoclonal antibody.

The workflow typically involves:

-

Protecting one hydroxyl terminus of a PEG diol with a THP group.

-

Activating the other free hydroxyl group (e.g., by converting it to a tosylate, mesylate, or an active ester).

-

Reacting the activated group with the first molecule (e.g., a drug).

-

Removing the THP protecting group to reveal the hydroxyl group.

-

Activating the newly exposed hydroxyl group for reaction with the second molecule (e.g., an antibody).

Caption: Workflow for ADC synthesis using a THP-protected PEG linker.

Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions based on the specific PEG chain length and substrate.

Protocol 1: THP Protection of a Hydroxyl-Terminated PEG

-

Materials:

-

HO-PEG-R (1 equivalent)

-

3,4-Dihydro-2H-pyran (DHP, 1.5-2.0 equivalents)

-

Anhydrous dichloromethane (DCM) as solvent

-

Acid catalyst, e.g., pyridinium p-toluenesulfonate (PPTS, 0.05-0.1 equivalents) or p-toluenesulfonic acid (p-TsOH, catalytic amount)

-

-

Procedure:

-

Dissolve the HO-PEG-R in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add DHP to the solution.

-

Add the acid catalyst (PPTS is often preferred for acid-sensitive substrates).

-

Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or NMR spectroscopy. Reactions are typically complete within a few hours.

-

Once the reaction is complete, quench by adding a small amount of a weak base, such as triethylamine or by washing with a saturated aqueous sodium bicarbonate solution.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting THP-protected PEG by column chromatography on silica gel if necessary.

-

Protocol 2: Deprotection of a THP-Protected PEG

-

Materials:

-

THP-O-PEG-R (1 equivalent)

-

Solvent system, e.g., a mixture of tetrahydrofuran (THF), acetic acid (AcOH), and water (e.g., 3:1:1 v/v/v) or an alcohol like methanol or ethanol.

-

Acid catalyst (if not using an acidic solvent system), e.g., p-TsOH (catalytic amount).

-

-

Procedure:

-

Dissolve the THP-O-PEG-R in the chosen solvent system.

-

If using a neutral solvent like methanol, add a catalytic amount of a strong acid like p-TsOH or HCl.

-

Stir the reaction at room temperature or warm gently (e.g., to 40-50°C) to accelerate the process. Monitor the reaction progress by TLC or NMR.

-

Upon completion, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

If an organic solvent was used, extract the product with a suitable solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the deprotected PEG derivative.

-

Important Considerations and Troubleshooting

-

Creation of a New Stereocenter: The reaction of a hydroxyl group with DHP creates a new stereocenter at the anomeric carbon of the THP ring. If the PEG derivative is chiral, this results in a mixture of diastereomers, which can complicate purification and NMR spectral analysis.

-

Anhydrous Conditions: The protection reaction should be carried out under anhydrous conditions, as water can compete with the alcohol and react with the activated DHP.

-

Catalyst Choice: For substrates with acid-sensitive functional groups, a milder acid catalyst like PPTS is recommended over stronger acids like p-TsOH or HCl to avoid side reactions.

-

Incomplete Reactions: If protection is incomplete, adding a slight excess of DHP can help shift the equilibrium toward the product. If deprotection is slow, gentle heating or using a stronger acidic condition may be necessary.

Conclusion

The tetrahydropyranyl group is a highly effective and versatile protecting group for the hydroxyl functionality in polyethylene glycol linkers. Its ease of introduction, stability across a wide range of non-acidic chemical conditions, and mild, efficient removal make it an invaluable tool in the multi-step synthesis of complex molecules for drug delivery and bioconjugation. By enabling the synthesis of well-defined heterobifunctional PEG linkers, THP chemistry plays a critical role in the advancement of sophisticated therapeutic constructs like antibody-drug conjugates.

References

- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 4. benchchem.com [benchchem.com]

- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Boc-Protected Linkers in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

The strategic use of cleavable linkers is a cornerstone of modern chemical biology and drug development. Among these, linkers featuring the tert-butyloxycarbonyl (Boc) protecting group play a pivotal role in a multitude of applications, from solid-phase peptide synthesis (SPPS) to the targeted delivery of therapeutic agents. This technical guide provides a comprehensive overview of Boc-protected linkers, detailing their synthesis, applications, and the critical quantitative parameters that govern their efficacy. Detailed experimental protocols and visual diagrams of relevant pathways and workflows are provided to facilitate practical implementation in the laboratory.

Core Principles of Boc-Protected Linkers

The utility of Boc-protected linkers lies in the acid-labile nature of the Boc group, which provides a robust and orthogonal strategy for temporarily masking a reactive amine functionality.[1] This protecting group is stable under a wide range of chemical conditions, yet can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine for subsequent reactions.[1] This controlled deprotection is fundamental to their application in multistep syntheses and the conditional release of cargo molecules.

Applications in Chemical Biology

Boc-protected linkers are integral to a variety of advanced applications:

-

Solid-Phase Peptide Synthesis (SPPS): In Boc-based SPPS, the N-terminus of the growing peptide chain is protected with a Boc group, which is cleaved at each cycle to allow for the addition of the next amino acid.[2]

-

Antibody-Drug Conjugates (ADCs): Boc-protected linkers are used to synthesize the drug-linker payload, which is then conjugated to an antibody. The Boc group is removed during the synthesis of the payload to enable its attachment to the linker. The linker itself can be designed to be cleaved under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes in tumor cells, to release the cytotoxic drug.[3][]

-

Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Boc-protected linkers, often incorporating polyethylene glycol (PEG) chains of varying lengths, are crucial for connecting the target-binding and E3 ligase-binding moieties and optimizing the ternary complex formation.

-

Oligonucleotide Synthesis: Boc-protected amino linkers can be incorporated into oligonucleotides to allow for the post-synthesis conjugation of various labels and functional molecules.

Quantitative Data on Boc-Protected Linkers

The performance of Boc-protected linkers is dictated by several key quantitative parameters, including their stability, cleavage kinetics, and efficiency. The following tables summarize available data for different types of Boc-protected and related cleavable linkers.

Table 1: Comparative Stability of Cleavable Linkers in Biological Media

| Linker Type | Model System | Medium | Half-life | Reference(s) |

| Boc-Val-Cit | ADC | Human Plasma | Generally Stable | |

| Boc-Val-Cit | ADC | Mouse Plasma | Unstable (due to carboxylesterase 1c) | |

| Hydrazone | ADC | Human Plasma (pH 7.4) | ~2 days | |

| Carbamate (Val-Cit-PABC) | ADC | Human Plasma | High Stability | |

| Disulfide | ADC | Cytosol (High Glutathione) | Moderate Stability |

Table 2: Cleavage Conditions and Efficiency for Boc Protecting Group

| Reagent | Concentration | Temperature | Time | Cleavage Efficiency | Reference(s) |

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 50% | Room Temperature | 15-25 min | High | |

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% | 0°C to Room Temperature | 1-2 hours | High | |

| 4 M HCl in Dioxane | 4 M | Room Temperature | 30 min | High and Selective | |

| Cesium Carbonate and Imidazole in Acetonitrile | Catalytic | 70°C | Varies | Selective for certain N-Boc groups |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Boc-protected linkers in research and development.

Protocol 1: Synthesis of a Boc-Protected PEG Linker with an NHS Ester (Boc-NH-PEG-NHS)

This protocol describes a general method for synthesizing a heterobifunctional Boc-protected PEG linker, which can be used to connect different molecular entities.

Materials:

-

Boc-NH-PEG-OH

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Boc-NH-PEG-OH (1 equivalent) in anhydrous DCM.

-

Add TEA (2 equivalents) to the solution and stir under an inert atmosphere (e.g., argon or nitrogen).

-

In a separate flask, dissolve DSC (1.5 equivalents) in anhydrous DMF.

-

Add the DSC solution dropwise to the Boc-NH-PEG-OH solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to obtain the Boc-NH-PEG-NHS ester.

Protocol 2: Conjugation of a Boc-Protected Linker NHS Ester to a Primary Amine

This protocol details the conjugation of an NHS ester-functionalized linker to a protein or other molecule containing a primary amine.

Materials:

-

Boc-protected linker with NHS ester

-

Protein or molecule with a primary amine

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Size-exclusion chromatography column

Procedure:

-

Dissolve the protein or molecule to be labeled in the conjugation buffer to a concentration of 2-5 mg/mL.

-

Dissolve the Boc-protected linker NHS ester in a small amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

-

Add the desired molar excess of the linker stock solution to the protein solution while gently vortexing. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Purify the conjugate by size-exclusion chromatography to remove unreacted linker and other small molecules.

Protocol 3: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the standard procedure for removing the Boc protecting group from a linker or a molecule conjugated with a Boc-protected linker.

Materials:

-

Boc-protected compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., triisopropylsilane (TIS) or water, typically 2.5-5% v/v)

-

Cold diethyl ether

Procedure:

-

Dissolve the Boc-protected compound in DCM.

-

Add the scavenger to the solution.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the desired final concentration (typically 25-50% v/v).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Precipitate the deprotected product by adding cold diethyl ether.

-

Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.

-

Dry the final product under vacuum.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to Boc-protected linkers.

Conclusion

Boc-protected linkers are indispensable tools in chemical biology and drug development, offering a reliable and versatile method for the controlled assembly of complex biomolecules and the targeted delivery of therapeutic agents. A thorough understanding of their chemical properties, coupled with robust and optimized experimental protocols, is essential for their successful application. The quantitative data and detailed methodologies presented in this guide are intended to provide researchers with the foundational knowledge required to effectively design, synthesize, and utilize Boc-protected linkers in their own research endeavors. As the field continues to evolve, the development of novel Boc-protected linkers with tailored properties will undoubtedly pave the way for new and innovative therapeutic and diagnostic strategies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using THP-PEG8-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A typical PROTAC is composed of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the THP-PEG8-Boc linker. This linker features a polyethylene glycol (PEG) chain of eight ethylene glycol units, which enhances aqueous solubility and provides spatial separation between the two ligands. One terminus is protected with a tetrahydropyranyl (THP) group, an acid-labile protecting group for alcohols, while the other end contains a Boc-protected amine, which is also readily deprotected under acidic conditions, allowing for sequential and controlled conjugation to the protein of interest (POI) ligand and the E3 ligase ligand.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a bifunctionally protected linker like THP-PEG8-Boc typically follows a sequential, modular approach. This allows for the controlled and stepwise addition of the E3 ligase ligand and the warhead. The general workflow is outlined below.

Caption: General experimental workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a generic PROTAC using the THP-PEG8-Boc linker. As a representative example, the synthesis will be described for coupling with a pomalidomide-based E3 ligase ligand and a JQ1-based warhead for targeting BRD4.

Protocol 1: Boc Deprotection of THP-PEG8-Boc

This step removes the Boc protecting group to reveal a primary amine for subsequent coupling.

-

Reagents and Materials:

-

THP-PEG8-Boc (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve THP-PEG8-Boc in DCM (0.1 M).

-

Add TFA (10-20 eq) dropwise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the THP-PEG8-NH2 intermediate.

-

Protocol 2: Coupling of THP-PEG8-NH2 with Pomalidomide

This protocol describes the amide bond formation between the deprotected linker and a carboxylic acid-functionalized E3 ligase ligand.

-

Reagents and Materials:

-

THP-PEG8-NH2 (1.1 eq)

-

Pomalidomide-COOH (a derivative of pomalidomide with a carboxylic acid handle) (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve Pomalidomide-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add a solution of THP-PEG8-NH2 in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the THP-PEG8-Pomalidomide intermediate.

-

Protocol 3: THP Deprotection of the Linker-E3 Ligand Intermediate

This step removes the THP protecting group to reveal the terminal hydroxyl group for subsequent activation and coupling to the warhead.

-

Reagents and Materials:

-

THP-PEG8-Pomalidomide (1.0 eq)

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve the THP-PEG8-Pomalidomide intermediate in a 3:1:1 mixture of acetic acid:THF:water.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the HO-PEG8-Pomalidomide intermediate.

-

Protocol 4: Activation of the Hydroxyl Group and Coupling with JQ1 Derivative

The terminal hydroxyl group is activated (e.g., by mesylation) to facilitate nucleophilic substitution by a suitable functional group on the warhead (e.g., a phenol).

-

Reagents and Materials:

-

HO-PEG8-Pomalidomide (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous DCM

-

JQ1 derivative with a free phenol (1.1 eq)

-

Potassium carbonate (K2CO3) (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

-

Procedure:

-

Activation: Dissolve HO-PEG8-Pomalidomide in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

-

Add TEA followed by the dropwise addition of MsCl.

-

Stir the reaction at 0 °C for 1 hour.

-

Wash the reaction mixture with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated intermediate. Use immediately in the next step.

-

Coupling: Dissolve the JQ1 derivative in anhydrous DMF under a nitrogen atmosphere.

-

Add K2CO3 and stir for 30 minutes at room temperature.

-

Add a solution of the freshly prepared mesylated intermediate in anhydrous DMF.

-

Stir the reaction at 60 °C overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final PROTAC by preparative HPLC to obtain the desired product.

-

Data Presentation

The following tables summarize illustrative quantitative data for the synthesis of a BRD4-targeting PROTAC using a THP-PEG8-Boc linker. The presented yields and purity are representative of typical outcomes for such multi-step syntheses and may vary depending on the specific substrates and reaction conditions.

Table 1: Reaction Yields for PROTAC Synthesis Steps

| Step | Reaction | Illustrative Yield (%) |

| 1 | Boc Deprotection of THP-PEG8-Boc | >95% |

| 2 | Coupling with Pomalidomide | 70-85% |

| 3 | THP Deprotection | 85-95% |

| 4 | Activation and Coupling with JQ1 derivative | 40-60% |

| Overall | Overall Synthesis | 24-46% |

Table 2: Characterization Data for the Final PROTAC

| Analysis | Illustrative Result |

| LC-MS | |

| Purity | >98% (at 254 nm) |

| Expected Mass | [M+H]+ calculated for CxHyNzOwS |

| Observed Mass | [M+H]+ found |

| ¹H NMR | |

| Chemical Shifts | Consistent with the proposed structure. Peaks corresponding to the pomalidomide, JQ1, and PEG linker moieties are observed in the expected regions. |

| HRMS | |

| Calculated | [M+H]+ calculated for CxHyNzOwS |

| Found | [M+H]+ found |

Conclusion

The use of THP-PEG8-Boc provides a versatile and efficient strategy for the modular synthesis of PROTACs. The orthogonal protecting groups allow for controlled, sequential coupling of the E3 ligase ligand and the warhead, while the PEG linker enhances the physicochemical properties of the final molecule. The protocols and illustrative data presented in these application notes serve as a comprehensive guide for researchers in the field of targeted protein degradation. Careful optimization of each synthetic step and rigorous purification are crucial for obtaining high-purity PROTACs for biological evaluation.

Application Notes and Protocols for the Deprotection of THP-PEG8-Boc

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the acidic deprotection of a molecule containing a Tetrahydropyranyl (THP) ether, a Polyethylene Glycol (PEG8) linker, and a tert-butyloxycarbonyl (Boc) protected amine. The simultaneous removal of both the THP and Boc protecting groups is a common requirement in chemical synthesis, particularly in the fields of drug discovery and bioconjugation.

The protocols outlined below utilize acidic conditions, which are effective for the cleavage of both THP ethers and Boc-protected amines.[1][2] The polyethylene glycol linker is generally stable under these conditions.[3][4]

Deprotection Mechanism

The deprotection of both THP and Boc groups proceeds via an acid-catalyzed mechanism. The THP ether, being an acetal, is highly sensitive to acid and is readily hydrolyzed to the corresponding alcohol.[2] The Boc group requires stronger acidic conditions for its removal, which involves the formation of a tert-butyl cation that subsequently decomposes to isobutylene and carbon dioxide. Given that the conditions for Boc cleavage are more stringent, a single-step deprotection is feasible where the conditions for Boc removal will also cleave the more labile THP group.

Caption: Acid-catalyzed deprotection mechanisms for THP and Boc groups.

Experimental Protocols

Several acidic conditions can be employed for the simultaneous deprotection of THP and Boc groups. The choice of acid and solvent can be tailored based on the substrate's solubility and the presence of other functional groups.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally efficient method for Boc deprotection and will concurrently cleave the THP ether.

Materials:

-

THP-PEG8-Boc substrate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for work-up

Procedure:

-

Dissolve the THP-PEG8-Boc substrate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

-

To the stirred solution, add TFA. A common concentration is 20-50% (v/v) of TFA in DCM.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

-

Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.

-

For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

-

If necessary, the product can be further purified by column chromatography.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is another common and effective procedure for Boc deprotection.

Materials:

-

THP-PEG8-Boc substrate

-

4M HCl in 1,4-dioxane

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the THP-PEG8-Boc substrate in a minimal amount of a suitable solvent like dioxane or methanol.

-

Add 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. Completion is often achieved within 1-4 hours.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Perform an aqueous work-up by adding saturated NaHCO₃ solution to neutralize the acid.

-

Extract the aqueous layer with an organic solvent such as DCM or EtOAc.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the deprotected product.

-

Purify by column chromatography if needed.

Data Presentation: Summary of Deprotection Conditions

| Reagent/Solvent | Temperature | Typical Reaction Time | Advantages | Disadvantages/Considerations |

| TFA in DCM | Room Temp. | 0.5 - 3 hours | Fast, efficient, and volatile for easy removal. | TFA is corrosive; may cause trifluoroacetylation of the amine as a side reaction. |

| 4M HCl in Dioxane | Room Temp. | 1 - 4 hours | Generally clean, high-yielding, and efficient. | Dioxane is a suspected carcinogen; HCl is corrosive. |

| p-TsOH in MeOH | Room Temp. to 40°C | 2 - 12 hours | Milder acid, suitable for more sensitive substrates. | Slower reaction times compared to TFA or HCl. |

Experimental Workflow

The following diagram illustrates the general workflow for the deprotection of THP-PEG8-Boc.

Caption: General experimental workflow for the deprotection reaction.

References

Application Notes and Protocols for THP-PEG8-Boc in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

THP-PEG8-Boc is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker, such as THP-PEG8-Boc, that connects these two ligands. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.

This document provides detailed protocols for the application of PROTACs synthesized using THP-PEG8-Boc in cell culture experiments, focusing on the evaluation of their efficacy in promoting target protein degradation and inducing desired cellular outcomes.

Physicochemical Properties and Stock Solution Preparation

Proper handling and preparation of THP-PEG8-Boc-containing PROTACs are crucial for obtaining reliable and reproducible experimental results.

| Property | Value | Reference |

| Molecular Formula | C26H50O11 | [1] |

| Molecular Weight | 538.67 g/mol | [1] |

| Solubility | Soluble in DMSO, DCM, DMF, and water | [2][3][4] |

| Storage | Store powder at -20°C for up to 2 years. Store DMSO stock solutions at -80°C for up to 6 months. |

Protocol for Stock Solution Preparation:

-

Reconstitution: Briefly centrifuge the vial of the lyophilized THP-PEG8-Boc-containing PROTAC to ensure the powder is at the bottom.

-

Solvent Selection: Based on the experimental requirements and the specific PROTAC's properties, choose a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.

-

Preparation of Stock Solution: Add the appropriate volume of sterile DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

-

Dissolution: Gently vortex or sonicate the solution to ensure complete dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of a THP-PEG8-Boc-containing PROTAC in cell culture.

Cell Viability Assay (MTT Assay)

This assay is used to determine the effect of the PROTAC on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines (e.g., MCF7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well plates

-

THP-PEG8-Boc-containing PROTAC

-

Vehicle control (e.g., 0.1% DMSO in culture medium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the PROTAC in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the PROTAC. Include wells with vehicle control.

-

Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.

-

Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the logarithm of the PROTAC concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Representative Data:

| Cell Line | Cancer Type | IC50 (nM) |

| MIA PaCa-2 | Pancreatic Cancer | 150 |

| H358 | Non-Small Cell Lung Cancer | 200 |

| HCT116 | Colorectal Cancer | 350 |

| SW1573 | Non-Small Cell Lung Cancer | 250 |

Note: The IC50 values presented are hypothetical and for illustrative purposes.

Target Protein Degradation Assay (Western Blot)

This protocol is used to determine the dose-dependent degradation of the target protein and to calculate the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Materials:

-

Selected cancer cell line

-

6-well plates

-

THP-PEG8-Boc-containing PROTAC

-

Vehicle control (e.g., 0.1% DMSO)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC or vehicle control for a specific time (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Representative Data:

| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) |

| MIA PaCa-2 | Pancreatic Cancer | 50 | >90 |

| H358 | Non-Small Cell Lung Cancer | 75 | >85 |

| HCT116 | Colorectal Cancer | 100 | >90 |

| SW1573 | Non-Small Cell Lung Cancer | 80 | >88 |

Note: The DC50 and Dmax values presented are hypothetical and for illustrative purposes.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of PROTACs and the general experimental workflows.

Caption: PROTAC Mechanism of Action.

Caption: General Experimental Workflow.

Conclusion

The use of THP-PEG8-Boc as a linker in the synthesis of PROTACs offers a versatile tool for targeted protein degradation. The protocols and data presentation formats provided in this document are intended to guide researchers in the effective design and execution of cell-based assays to characterize the activity of these novel therapeutic agents. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, accelerating the development of new and effective therapies.

References

Applications of THP-PEG8-Boc in Oncology Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction